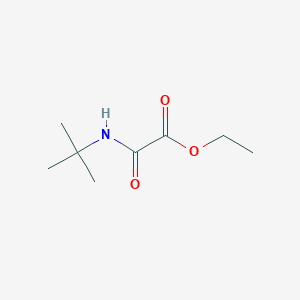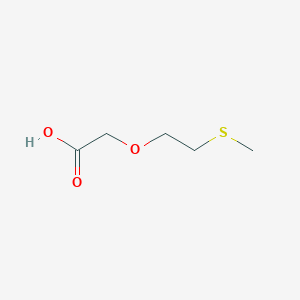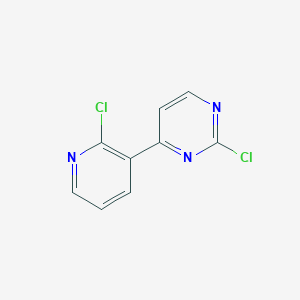
2-Chloro-4-(2-chloropyridin-3-yl)pyrimidine
描述
2-Chloro-4-(2-chloropyridin-3-yl)pyrimidine is a heterocyclic compound that features both pyrimidine and pyridine rings, each substituted with a chlorine atom
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-(2-chloropyridin-3-yl)pyrimidine typically involves the reaction of 2-chloropyridine with 4-chloropyrimidine under specific conditions. One common method includes the use of organolithium reagents, which facilitate the nucleophilic substitution reactions necessary to form the desired compound .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings .
化学反应分析
Types of Reactions
2-Chloro-4-(2-chloropyridin-3-yl)pyrimidine undergoes various types of chemical reactions, including:
Nucleophilic Substitution: This is a common reaction for halogenated pyrimidines and pyridines, where the chlorine atoms can be replaced by other nucleophiles.
Suzuki-Miyaura Coupling: This reaction involves the coupling of the compound with boronic acids in the presence of a palladium catalyst to form carbon-carbon bonds.
Common Reagents and Conditions
Organolithium Reagents: Used for nucleophilic substitution reactions.
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents used. For example, nucleophilic substitution can yield various substituted pyrimidines, while Suzuki-Miyaura coupling can produce biaryl compounds .
科学研究应用
2-Chloro-4-(2-chloropyridin-3-yl)pyrimidine has a wide range of applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound is used in the development of advanced materials, including polymers and nanomaterials.
Biological Studies: It serves as a probe in biological assays to study enzyme interactions and cellular pathways.
作用机制
The mechanism of action of 2-Chloro-4-(2-chloropyridin-3-yl)pyrimidine involves its interaction with specific molecular targets, such as enzymes and receptors. The chlorine atoms enhance the compound’s ability to form strong interactions with these targets, thereby modulating their activity. This makes the compound useful in the development of enzyme inhibitors and receptor modulators .
相似化合物的比较
Similar Compounds
2-Chloropyridine: A simpler compound with similar reactivity but fewer applications.
4-Chloropyrimidine: Another related compound that serves as a precursor in the synthesis of 2-Chloro-4-(2-chloropyridin-3-yl)pyrimidine.
Uniqueness
This compound is unique due to its dual-ring structure, which provides a versatile platform for chemical modifications. This dual functionality allows for a broader range of applications compared to its simpler counterparts .
属性
IUPAC Name |
2-chloro-4-(2-chloropyridin-3-yl)pyrimidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5Cl2N3/c10-8-6(2-1-4-12-8)7-3-5-13-9(11)14-7/h1-5H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJJAVBGWTHGSQO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)Cl)C2=NC(=NC=C2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5Cl2N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
amine](/img/structure/B3161409.png)
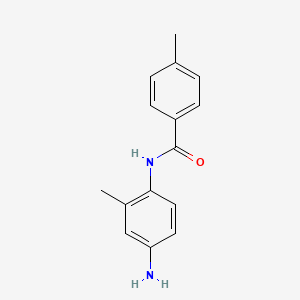
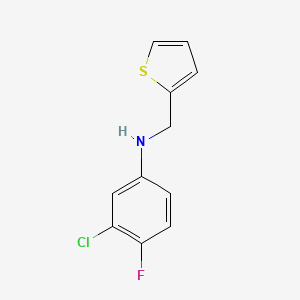
![3-[(4-Fluorophenoxy)methyl]benzoic acid](/img/structure/B3161429.png)
![N-[(3-bromophenyl)methyl]cyclopentanamine](/img/structure/B3161434.png)
![{[3-(Benzyloxy)phenyl]methyl}(propyl)amine](/img/structure/B3161441.png)
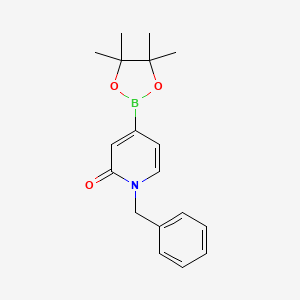
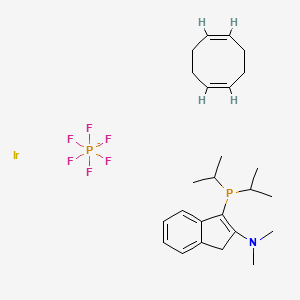
![4-Bromothieno[2,3-c]pyridine-2-carbonitrile](/img/structure/B3161477.png)
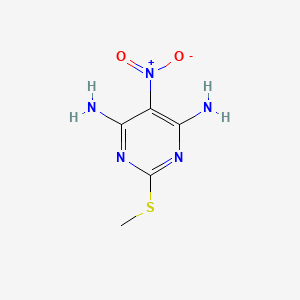
![N-[(2-chlorophenyl)methyl]prop-2-enamide](/img/structure/B3161486.png)
